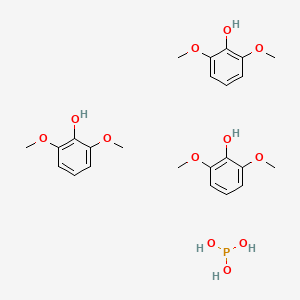
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C12H20OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane typically involves the reaction of 4-methoxy-2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,5-dimethylcyclohexane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes, forming new carbon-silicon bonds.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenoxy)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenyl)dimethylsilane
Uniqueness
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that can be leveraged in various synthetic applications.
Properties
CAS No. |
188412-58-0 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-9-8-12(14(4,5)6)10(2)7-11(9)13-3/h7-8H,1-6H3 |
InChI Key |
ZTTKYRZWKCZLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
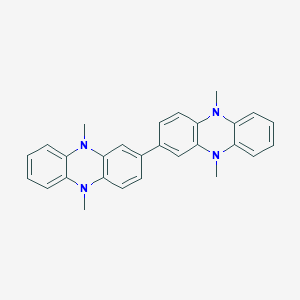
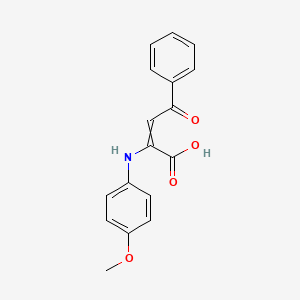
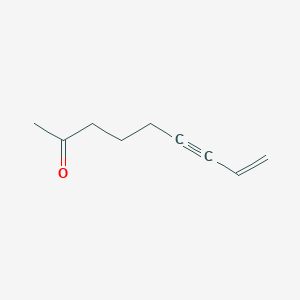
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
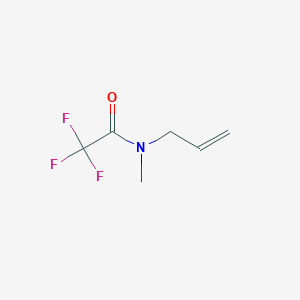
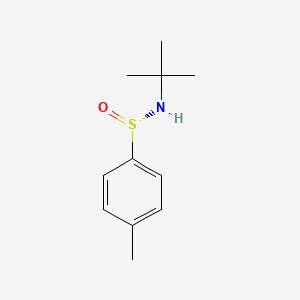
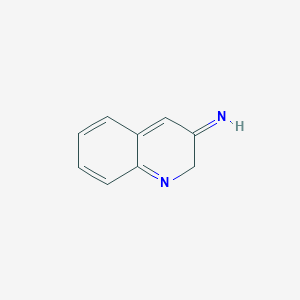
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
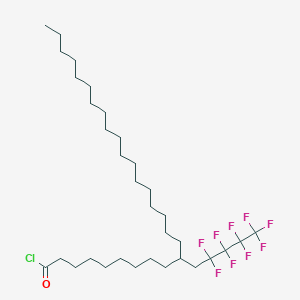


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
